(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Overview
Description
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a furan ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions One common approach is to start with the bromination of a phenyl ring, followed by the formation of the furan ring through a cyclization reaction The pyrrolidine-2,3-dione core can be introduced via a condensation reaction with appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxymethylidene group can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a phenyl-substituted pyrrolidine-2,3-dione.
Scientific Research Applications
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
- (4E)-5-(3-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The presence of the bromine atom can influence the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-9-7-20-15(11-4-2-5-12(19)10-11)14(17(22)18(20)23)16(21)13-6-3-8-25-13/h2-6,8,10,15,22H,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVFYYRGOAWFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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